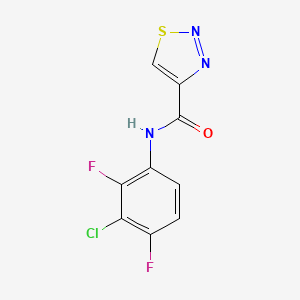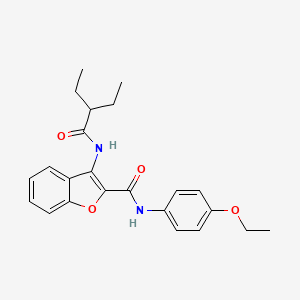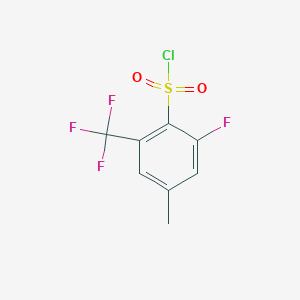
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2092336-38-2 . It has a molecular weight of 276.64 . The IUPAC name for this compound is 2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 . This indicates the molecular structure of the compound.It is soluble in chloroform and methanol to some extent . It is sensitive to moisture . The compound is a low melting point solid and its color ranges from white to light yellow .
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is used in stereoselective synthesis processes. It contributes to the formation of specific stereochemical configurations in organic compounds, as highlighted in a study on the stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes (J. Mccarthy, D. Matthews, & J. Paolini, 2003).
Structural and Configurational Studies
The compound plays a role in the structural and configurational analysis of α-sulfonyl carbanions. Its fluorine substitution significantly impacts the structure and energy of these carbanions (G. Raabe, Andrea Gais, & J. Fleischhauer, 1996).
Crystallographic Research
In crystallography, this compound assists in understanding molecular conformations and intramolecular interactions, as shown in research involving derivatives of 4-fluoro-5-sulfonylisoquinoline (S. Ohba, N. Gomi, T. Ohgiya, & K. Shibuya, 2012).
Molecular Geometry Analysis
The compound is used in the study of molecular geometry and vibrational frequencies of sulfonamide compounds, as seen in the synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (K. Sarojini, H. Krishnan, C. C. Kanakam, & S. Muthu, 2012).
Fluorination Reactions
The compound is integral in electrophilic sulfonation and fluorination reactions to produce various fluorinated organic compounds, as demonstrated in studies on radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers (I. Kondratov, M. Bugera, Nataliya A. Tolmachova, G. Posternak, C. Daniliuc, & G. Haufe, 2015).
Polymer Chemistry
In polymer chemistry, it is used in synthesizing high glass-transition temperature polymers. The compound aids in creating polymers with specific thermal and solubility properties, beneficial in various industrial applications (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, Yu-Kai Han, & Ping-Tsung Huang, 2007).
Environmental Studies
The compound has been identified in studies related to environmental pollution, particularly in the context of sewage sludge analysis in China. This highlights its environmental presence and the necessity for monitoring and understanding its impact (Ting Ruan, Yongfeng Lin, Thanh Wang, Runzeng Liu, & G. Jiang, 2015).
Medicinal Chemistry
It's utilized in the synthesis of medicinal compounds, such as ABT-263, a Bcl-2 inhibitor. This demonstrates its application in the development of drugs targeting specific proteins for cancer treatment (Guan-Hua Wang, Hu-Shan Zhang, Jing Zhou, C. Ha, D. Pei, & K. Ding, 2008).
Safety and Hazards
The compound is classified as dangerous, with a hazard symbol of C . It is sensitive to moisture . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLXHVBDZXJGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
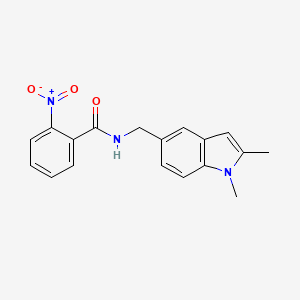
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
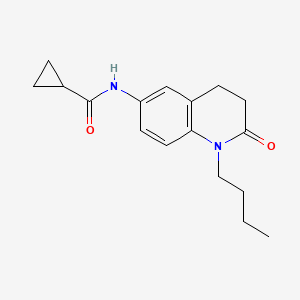
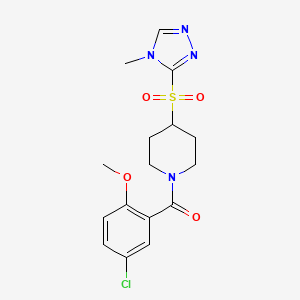

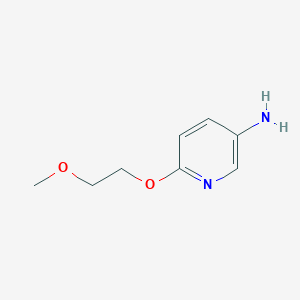
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
